(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide
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Overview
Description
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is an organic compound characterized by the presence of a benzylidene group attached to a pyridine sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and pyridine-3-sulfonamide. The reaction is often carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(E)-N-(3,4-dimethoxybenzylidene)aniline: Similar structure but with an aniline group instead of pyridine sulfonamide.
(E)-N-(3,4-dimethoxybenzylidene)benzamide: Similar structure but with a benzamide group instead of pyridine sulfonamide.
Uniqueness: (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is unique due to the presence of the pyridine sulfonamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
(NE)-N-[(3,4-dimethoxyphenyl)methylidene]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13-6-5-11(8-14(13)20-2)9-16-21(17,18)12-4-3-7-15-10-12/h3-10H,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFNDWHULVGSZ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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